molecular formula C7H8O3 B1395534 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one CAS No. 5192-62-1

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

Cat. No. B1395534
CAS RN: 5192-62-1
M. Wt: 140.14 g/mol
InChI Key: VVBIGJOVPZMWGU-UHFFFAOYSA-N
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Description

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is a reactant in the formation of unnatural novel polyketides .


Synthesis Analysis

A simple and efficient multicomponent protocol for the synthesis of an earlier unknown 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-trione on the basis of the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was reported . Synthetic strategies of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis and organocatalysis have been reported .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is involved in the synthesis of spiroheterocycles with fused heterosystems . It also reacts with the carbonyl compound phenylglyoxal hydrate .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 245.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 56.0±6.0 kJ/mol, a flash point of 107.5±20.1 °C, and an index of refraction of 1.540 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one, a compound with distinctive chemical properties, has been a subject of research in various chemical synthesis and structural analysis studies. For example, it has been identified as a side product in the condensation reactions involving hydroquinone and 2-methylbut-3-en-2-ol. Such compounds often exhibit unique structural characteristics, as seen in their hydrogen bonding patterns and conformational structures (Jha, Malhotra, Parmar, & Errington, 2000).

Medicinal Chemistry

In medicinal chemistry, derivatives of pyranones, which include this compound, have been explored for their potential biological activities. Studies have synthesized various analogues and evaluated them for activities against diseases such as malaria and tuberculosis. This research highlights the potential of these compounds in developing new therapeutic agents (McCracken, Kaiser, Boshoff, Boyd, & Copp, 2012).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Derivatives of this compound have been studied for their effectiveness in protecting metals like mild steel in acidic environments. These studies involve assessing the inhibitory efficiency using various concentrations and temperatures, and they contribute valuable insights into industrial applications where corrosion resistance is crucial (Khattabi, Benhiba, Tabti, Djedouani, El Assyry, Touzani, Warad, Oudda, & Zarrouk, 2019).

Electrocatalysis

In the realm of electrocatalysis, research involving this compound focuses on developing novel synthetic pathways for valuable compounds. The electrocatalytic transformation of this pyranone with other reagents has been shown to efficiently produce compounds with potential biomedical applications, demonstrating the versatility and significance of this compound in synthetic chemistry (Elinson, Nasybullin, & Nikishin, 2013).

Mechanism of Action

Target of Action

It is known to be a reactant in the formation of unnatural novel polyketides .

Mode of Action

It is known to be involved in the formation of unnatural novel polyketides , which are a large family of naturally occurring compounds that have diverse structures and biological activities.

Biochemical Pathways

As a reactant in the formation of unnatural novel polyketides , it may influence the biochemical pathways associated with these compounds.

Result of Action

It is known to be a reactant in the formation of unnatural novel polyketides , which have diverse biological activities.

Safety and Hazards

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and avoid inhaling its vapor .

Future Directions

4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .

properties

IUPAC Name

4-hydroxy-3,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-6(8)5(2)7(9)10-4/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIGJOVPZMWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199884
Record name 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5192-62-1
Record name 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIMETHYL-4-HYDROXY-2H-PYRAN-2-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological origin of 3,6-Dimethyl-4-hydroxy-2-pyrone and how is it related to fungal metabolism?

A1: 3,6-Dimethyl-4-hydroxy-2-pyrone was originally isolated as a metabolite from the fungus Penicillium stipitatum []. Research suggests that it plays a role in the acetate-polymalonate pathway, the metabolic route fungi use to produce aromatic compounds []. While not a polyketide itself, its structure closely resembles intermediates in this pathway, suggesting it could be a byproduct or a shunt product related to the biosynthesis of more complex molecules like tropolones [].

Q2: Can 3,6-Dimethyl-4-hydroxy-2-pyrone be synthesized in the laboratory, and are there advantages to this approach?

A2: Yes, 3,6-Dimethyl-4-hydroxy-2-pyrone can be chemically synthesized starting from ethyl acetoacetate and methylmalonic acid []. This method offers the flexibility to introduce isotopic labels, such as Carbon-14, which is valuable for studying its biosynthesis and metabolic fate in biological systems [].

Q3: Beyond its natural occurrence, has 3,6-Dimethyl-4-hydroxy-2-pyrone been found to be produced by other organisms?

A3: Interestingly, a recent study identified a chalcone synthase-related polyketide synthase enzyme named RppA in the bacterium Streptomyces griseus []. This enzyme can utilize acetoacetyl-CoA and methylmalonyl-CoA as starter and extender units, respectively, to produce 3,6-dimethyl-4-hydroxy-2-pyrone []. This finding suggests a broader distribution of this compound in nature and highlights its potential relevance in bacterial metabolism.

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